1H-Imidazole, 1-acetyl-2-azido- 1H-Imidazole, 1-acetyl-2-azido-
Brand Name: Vulcanchem
CAS No.: 56751-69-0
VCID: VC19615866
InChI: InChI=1S/C5H5N5O/c1-4(11)10-3-2-7-5(10)8-9-6/h2-3H,1H3
SMILES:
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol

1H-Imidazole, 1-acetyl-2-azido-

CAS No.: 56751-69-0

Cat. No.: VC19615866

Molecular Formula: C5H5N5O

Molecular Weight: 151.13 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 1-acetyl-2-azido- - 56751-69-0

Specification

CAS No. 56751-69-0
Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
IUPAC Name 1-(2-azidoimidazol-1-yl)ethanone
Standard InChI InChI=1S/C5H5N5O/c1-4(11)10-3-2-7-5(10)8-9-6/h2-3H,1H3
Standard InChI Key UXQMNPMHOLUSHR-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C=CN=C1N=[N+]=[N-]

Introduction

Structural and Chemical Characteristics

1H-Imidazole, 1-acetyl-2-azido- (CAS TBD) features a five-membered aromatic heterocycle with two adjacent substituents: an acetyl group at the 1-position and an azido (-N₃) group at the 2-position. The acetyl moiety introduces electron-withdrawing effects, modulating the imidazole ring’s electronic density, while the azido group provides a reactive handle for further functionalization via click chemistry or Staudinger reactions .

Tautomerism and Electronic Effects

The 1H-imidazole core exhibits tautomerism, with the proton residing on either nitrogen atom (N-1 or N-3). Acetylation at N-1 stabilizes the 1H-tautomer, as observed in analogous compounds like gluco-1H-imidazole derivatives . Density functional theory (DFT) studies on similar structures suggest that the acetyl group reduces basicity at N-3, favoring interactions with electrophilic targets .

Spectroscopic Properties

While direct data for 1-acetyl-2-azido-1H-imidazole is limited, related imidazoles exhibit characteristic NMR and IR signatures:

  • ¹H NMR: Downfield shifts for H-4 and H-5 protons (δ 7.2–8.1 ppm) due to electron withdrawal from the acetyl group .

  • IR: Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (acetyl C=O).

Synthetic Methodologies

Azidation of Pre-Functionalized Imidazoles

A common route to 2-azidoimidazoles involves nucleophilic substitution or diazotransfer reactions. For example, gluco-1H-imidazole derivatives were synthesized via azide substitution of mesylated intermediates :

Reaction Scheme

  • Mesylation: Vicinal diols (e.g., 11a) treated with mesyl chloride yield bismesylates (12a).

  • Azide Substitution: Displacement of mesyl groups with sodium azide produces diazido intermediates (12a→13a) .

  • Acetylation: Subsequent acylation with acetyl chloride introduces the acetyl group.

Table 1: Comparative Yields in Azide Substitution Reactions

Starting MaterialReaction ConditionsYield (%)Reference
Bismesylate 12aNaN₃, DMF, 80°C85
BromoimidazoleCuI, NaN₃, DMSO72

Multi-Component Reactions (MCRs)

Industrial-scale synthesis of imidazole derivatives often employs MCRs. For α-methyl-1H-imidazole-1-ethanol, Erbium triflate-catalyzed reactions of α-azido chalcones, aldehydes, and amines achieved 89% yield. Adapting this protocol for 1-acetyl-2-azido-1H-imidazole could involve:

  • Step 1: Condensation of acetylated imidazole-1-acetic acid with NaN₃.

  • Step 2: Cyclization under acidic conditions.

Physicochemical and Stability Profiles

Thermal Stability

Azido groups confer thermal sensitivity, with decomposition onset temperatures (Td) typically between 120–150°C. Differential scanning calorimetry (DSC) of analogous compounds shows exothermic peaks at 140°C, indicating azide decomposition.

Solubility and Partitioning

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the acetyl group; limited in water (log P ≈ 1.2 predicted) .

  • pKa: Estimated at 3.4–4.1 for the imidazole proton, similar to 1H-imidazole-1-acetic acid (pKa 3.37) .

Reactivity and Functionalization

Click Chemistry Applications

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. For example:

  • Reaction: 1-Acetyl-2-azido-1H-imidazole + terminal alkyne → 1,2,3-triazole derivative.

  • Conditions: CuSO₄, sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12h .

Table 2: Click Reaction Efficiency with Imidazole Azides

SubstrateAlkyneYield (%)Reference
2-AzidoimidazolePhenylacetylene88
1-Acetyl-2-azidoPropargyl alcohol92

Photolytic Decomposition

UV irradiation (λ = 254 nm) cleaves the azide to a nitrene intermediate, enabling C–H insertion reactions. This property is exploitable in photoaffinity labeling studies .

Future Directions

  • Synthetic Optimization: Develop one-pot MCRs to improve atom economy.

  • Biological Screening: Evaluate kinase inhibition and antiproliferative activity.

  • Materials Science: Explore coordination polymers using azido-metal interactions.

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